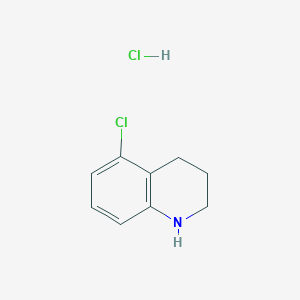

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIWQHKPWUZNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2Cl)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718811 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-33-7 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS number 90562-33-7

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 90562-33-7) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 90562-33-7), a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a representative synthetic and analytical workflow, explores its applications as a versatile building block in drug discovery, and outlines critical safety and handling protocols.

Physicochemical and Computational Properties

This compound is typically supplied as a white to light brown solid.[3][4] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. Understanding its molecular properties is the first step in designing its application in synthetic and medicinal chemistry workflows.

| Property | Value | Source |

| CAS Number | 90562-33-7 | [3][4][5] |

| Molecular Formula | C₉H₁₁Cl₂N | [3][5] |

| Molecular Weight | 204.10 g/mol | [4][5] |

| Appearance | Light brown to brown solid | [4] |

| SMILES | Cl.ClC1=C2C(=CC=C1)NCCC2 | [5] |

| InChIKey | YRIWQHKPWUZNDX-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |

| LogP | 3.12 | [5] |

-

Expert Insight: The TPSA and LogP values are critical initial predictors for drug-likeness. A low TPSA suggests good potential for cell membrane permeability, while the LogP value indicates moderate lipophilicity, a key parameter for balancing solubility and membrane penetration in drug candidates.

Synthesis and Purification Strategy

While numerous methods exist for the synthesis of the tetrahydroquinoline core, a common and reliable approach involves the catalytic hydrogenation of the corresponding aromatic precursor, 5-chloroquinoline.[2][6] This method is often high-yielding and scalable. The final step involves treatment with hydrochloric acid to afford the stable hydrochloride salt.

Representative Synthetic Protocol: Reduction of 5-Chloroquinoline

-

Reaction Setup: To a solution of 5-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol, add 5-10 mol% of a palladium on carbon catalyst (Pd/C, 10 wt%).

-

Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically at a pressure of 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in ether (typically 1 M or 2 M) dropwise with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent to remove impurities, and dry under vacuum to yield this compound.

Caption: A representative workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures the reliability of the material for subsequent research applications.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the chlorinated ring, as well as three sets of aliphatic proton signals for the -CH₂- groups in the saturated ring. The NH proton will appear as a broad singlet, which may exchange with D₂O.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak for the free base. A key diagnostic feature is the characteristic isotopic pattern of chlorine, showing an (M+H)⁺ peak and an (M+H+2)⁺ peak with an approximate 3:1 intensity ratio.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography, typically using a C18 reverse-phase column with a UV detector, is the standard method for determining the purity of the final compound. A purity level of ≥95% is common for commercial-grade material.[5]

Caption: Standard analytical workflow for quality control verification.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile chemical intermediate. The tetrahydroquinoline nucleus is a core component of numerous bioactive molecules, including antiarrhythmic, antiviral, and antimalarial agents.[2]

Role as a Scaffold and Building Block:

-

Structural Core: The rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors.

-

Site for Diversification: The chlorine atom at the 5-position is not merely a substituent; it is a synthetic handle. It activates the aromatic ring and serves as a key site for further modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse libraries of novel compounds.

-

Modulation of Properties: The secondary amine in the tetrahydro- portion of the molecule provides a site for alkylation or acylation, enabling fine-tuning of the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Caption: Role as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage Protocols

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] It is critical to always consult the specific Safety Data Sheet (SDS) provided by your supplier before use, as hazards can vary and related compounds may have more severe classifications.[7]

-

Personal Protective Equipment (PPE): Standard PPE is required, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[8] All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[8]

-

Handling and First Aid: Avoid breathing dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] If on skin, wash with plenty of water. If inhaled, move the person to fresh air. In all cases of exposure, seek medical attention if symptoms persist.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at room temperature.[3][4][5] Keep away from incompatible materials like strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with strategic points for chemical diversification, makes it an invaluable scaffold for the synthesis of novel molecular entities. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE price,buy 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 5-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight as a cornerstone of its chemical identity. Moving beyond a simple numerical value, this document elucidates the methodology for calculating and experimentally verifying this critical parameter. It details the significance of the compound's structural features—the tetrahydroquinoline scaffold, the 5-chloro substituent, and the hydrochloride salt form—in the context of medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical principles with practical experimental workflows, offering valuable insights for researchers engaged in synthesis, characterization, and application of this important chemical entity.

Introduction to this compound

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its rigid, bicyclic framework is a versatile template for designing molecules that interact with a wide array of biological targets. Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-parasitic, and anti-HIV properties.[1]

Significance of Structural Features

-

5-Chloro Substituent: The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and lipophilicity (LogP). This halogenation can enhance binding affinity to target proteins through halogen bonding, modify metabolic stability, and alter the compound's overall pharmacokinetic profile.

-

Hydrochloride Salt Form: The free base of 5-Chloro-1,2,3,4-tetrahydroquinoline is a secondary amine. Conversion to its hydrochloride salt (HCl) is a standard practice in pharmaceutical development. This transformation is primarily done to improve the compound's aqueous solubility, crystallinity, and stability, which are critical attributes for handling, formulation, and bioavailability. The presence of the hydrochloride is integral to the overall molecular weight.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any research or development setting. The molecular weight, in particular, is a definitive characteristic derived directly from its atomic composition.

Molecular Structure and Formula

The compound is composed of the 5-Chloro-1,2,3,4-tetrahydroquinoline base protonated by hydrochloric acid. This results in a molecular formula of C₉H₁₁Cl₂N.[3][4][5]

-

SMILES: Cl.ClC1=C2C(=CC=C1)NCCC2[3]

-

InChI: InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₉H₁₁Cl₂N). The slight variation in reported values (204.09 vs. 204.10) stems from using slightly different atomic mass values.[3][4] A detailed calculation using standard atomic weights provides clarity.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 11 | 1.008 | 11.088 |

| Chlorine (Cl) | 2 | 35.453 | 70.906 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total | 204.100 |

The calculated molecular weight of this compound is 204.10 g/mol .

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 90562-33-7 | [3][4][5] |

| Molecular Formula | C₉H₁₁Cl₂N | [3][4][5] |

| Molecular Weight | 204.10 g/mol | [3][5] |

| Appearance | Light brown to brown solid | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [4][5] |

Experimental Determination and Verification of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of chemical characterization, ensuring sample identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like this, Electrospray Ionization (ESI) in positive ion mode is the preferred method.

Causality of Method Choice: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. Positive mode is chosen because the nitrogen atom in the tetrahydroquinoline ring is readily protonated.

Expected Observation: In an ESI-MS spectrum, the primary observation will not be the full hydrochloride salt mass (204.10 Da). Instead, the analysis will detect the protonated free base, [M+H]⁺.

-

Free Base (C₉H₁₀ClN) Mass: 167.64 g/mol

-

Expected [M+H]⁺ Ion: 168.65 m/z

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed, providing unambiguous confirmation of the presence of a chlorine atom.

Protocol 3.1: Molecular Weight Verification by ESI-MS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL. The choice of solvent ensures complete dissolution and compatibility with the ESI source.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is sufficient for a pure sample and provides a stable signal.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow (N₂): 500 - 800 L/hr

-

Mass Range: 50 - 500 m/z

-

-

Data Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion. Verify its m/z value against the calculated exact mass and confirm the isotopic pattern for a monochlorinated species.

Structural Confirmation by NMR Spectroscopy

While NMR does not directly measure molecular weight, it provides unequivocal structural confirmation. By verifying the presence and connectivity of all protons and carbons, NMR validates the molecular formula, which in turn validates the calculated molecular weight. Spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are available for reference.[6]

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the complete characterization of a new batch of the compound, where molecular weight verification is a key step.

Caption: Workflow for the analytical verification of 5-Chloro-1,2,3,4-tetrahydroquinoline HCl.

Synthesis and Handling Considerations

Synthetic Overview

The 1,2,3,4-tetrahydroquinoline core is typically synthesized through the hydrogenation of the corresponding quinoline derivative. Other advanced methods involve domino reactions, reductive aminations, or metal-catalyzed cyclizations.[7][8] The hydrochloride salt is subsequently formed by treating a solution of the purified free base with a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol), followed by precipitation or crystallization of the salt.

Storage and Safety

As indicated by suppliers, this compound should be stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] This precaution minimizes degradation from atmospheric moisture and oxygen. Standard safety protocols for handling chemical irritants should be followed, including the use of gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[4]

Relevance in Research and Drug Development

The precise molecular weight of this compound is critical for all quantitative aspects of its use.

-

Stoichiometric Calculations: Accurate molar quantities are essential for reaction planning, ensuring correct reagent ratios for the synthesis of more complex derivatives.

-

Pharmacological Assays: Preparation of stock solutions with precise molar concentrations is fundamental for obtaining reproducible and reliable data in in-vitro and in-vivo biological screening.

-

Regulatory Submission: Exact mass and molecular formula are non-negotiable data points required for compound registration and inclusion in any regulatory filings.

The tetrahydroisoquinoline scaffold, a close structural relative of THQ, is also instrumental in drug discovery, highlighting the importance of this class of heterocycles in developing treatments for a range of conditions, including cardiovascular diseases and cancer.[9][10]

Caption: Logical relationship between the compound's properties and its research applications.

Conclusion

The molecular weight of this compound is definitively calculated as 204.10 g/mol based on its molecular formula, C₉H₁₁Cl₂N. This fundamental parameter is the starting point for all quantitative applications of the compound in research and development. Its experimental verification, primarily through mass spectrometry, is a critical step in compound identification and quality control. As a substituted tetrahydroquinoline, this compound represents a valuable building block for the synthesis of novel molecules with potential therapeutic applications, underscoring the importance of a thorough understanding of its core physicochemical properties.

References

- 1. ajrconline.org [ajrconline.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE price,buy 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]

- 5. 90562-33-7|this compound|BLD Pharm [bldpharm.com]

- 6. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(90562-33-7) 1H NMR spectrum [chemicalbook.com]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), its aqueous and organic solubility are fundamental physicochemical properties that govern its behavior from early-stage screening to formulation. Poor solubility can lead to unpredictable results in biological assays, hinder absorption and bioavailability, and create significant challenges in developing a viable drug product.[1]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge and detailed protocols necessary to perform these critical measurements. We will delve into the factors influencing the solubility of this amine hydrochloride, provide a step-by-step experimental workflow for its determination, and discuss the importance of solid-state properties like polymorphism.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of this compound—a hydrochloride salt of a weak base—provides significant insight into its expected solubility.[2][3]

The Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the medium.[4] As a hydrochloride salt, this compound is expected to be more soluble in acidic to neutral aqueous solutions where it exists in its protonated, ionic form. In basic solutions, the protonated amine can be neutralized to the free base form, which is generally less polar and thus less soluble in water.[2] The pH at which the transition from the salt to the free base occurs is related to the pKa of the parent amine. A comprehensive pH-solubility profile is therefore essential for understanding how this compound will behave in different physiological environments, such as the gastrointestinal tract.[5][6]

The Common Ion Effect

When determining the solubility of a hydrochloride salt in a medium that also contains chloride ions (e.g., from hydrochloric acid used to adjust the pH), the common ion effect can come into play.[5][7] An excess of chloride ions in the solution can suppress the dissolution of the salt, leading to a lower measured solubility than in a solution with a non-chloride acid at the same pH.[6] This is an important consideration when designing experiments and interpreting results, especially in biorelevant media that may contain chloride salts.

Solvent Polarity

In non-aqueous solvents, the principle of "like dissolves like" is a useful guide. As an ionic salt, this compound is anticipated to have higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[8][9] Its solubility is expected to be significantly lower in non-polar solvents like hexane and toluene.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[10] This method ensures that the solution has reached a true equilibrium with the solid material, providing a reliable and reproducible measurement.[5][11]

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents of analytical grade (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)[12][13][14]

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column[15][16][17]

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is crucial to establish the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in solution is no longer changing.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from known standards.[15][18][19]

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Visualizing the Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurements

Crystal Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[20][21] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and dissolution rate.[22][23][24] A metastable polymorph will generally be more soluble than the most stable form.[23] It is therefore critical to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure that the solubility data is associated with a known and reproducible crystal form.[22][25]

Visualizing Influential Factors

Caption: Key Factors Influencing the Solubility of an API.

Data Presentation

While specific data is not available, the results of a comprehensive solubility study should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 6.5 | Data to be determined | Data to be determined |

| 0.1 M HCl | 1.0 | Data to be determined | Data to be determined |

| PBS | 7.4 | Data to be determined | Data to be determined |

| Methanol | N/A | Data to be determined | Data to be determined |

| Ethanol | N/A | Data to be determined | Data to be determined |

| DMSO | N/A | Data to be determined | Data to be determined |

| Hexane | N/A | Data to be determined | Data to be determined |

Safety and Handling

Chlorinated quinoline derivatives should be handled with appropriate safety precautions.[8][26][27] Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[28] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. quora.com [quora.com]

- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

- 12. Solvents used in pharmacy | DOCX [slideshare.net]

- 13. globalpharmatek.com [globalpharmatek.com]

- 14. thepharmamaster.com [thepharmamaster.com]

- 15. benchchem.com [benchchem.com]

- 16. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 22. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 23. researchgate.net [researchgate.net]

- 24. routledge.com [routledge.com]

- 25. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 26. nj.gov [nj.gov]

- 27. lobachemie.com [lobachemie.com]

- 28. fishersci.com [fishersci.com]

An Investigational Roadmap to the Biological Activity of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of a chloro-substituent on this privileged core has the potential to significantly modulate its pharmacological profile, offering a promising avenue for the development of novel therapeutics. This technical guide addresses 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a compound for which specific biological data is not yet extensively documented in public literature. Rather than a review of established facts, this document serves as a comprehensive, field-proven roadmap for researchers, scientists, and drug development professionals. It provides a structured, expert-driven framework for the systematic investigation of this compound's biological potential. By synthesizing data from structurally related chloro-quinoline analogs, this guide puts forth evidence-based hypotheses for its potential anticancer, antimicrobial, and kinase inhibitory activities and provides detailed, self-validating experimental protocols to rigorously test these predictions.

Introduction: The Quinoline Scaffold and the Significance of the 5-Chloro Substitution

The quinoline ring and its reduced form, tetrahydroquinoline, are privileged heterocyclic structures in drug discovery.[3] They form the core of numerous synthetic and natural products with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The versatility of this nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological effects.

The introduction of a halogen, specifically a chlorine atom at the 5-position of the quinoline ring, is a key design element in medicinal chemistry. The chloro group can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby impacting its binding affinity to biological targets and overall pharmacokinetic profile. For instance, the 7-chloro substitution is a critical feature for the antiplasmodial activity of chloroquine, as it is required for the inhibition of β-hematin formation.[4] Similarly, 5-chloro substitution in other quinoline derivatives, such as 5-chloro-8-hydroxyquinoline (cloxyquin), has been shown to be crucial for potent antimicrobial activity.[5]

Given the established importance of both the tetrahydroquinoline scaffold and chloro-substitutions, this compound stands as a compound of significant interest. This guide provides a logical and efficient pathway for its comprehensive biological evaluation.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies, primarily involving the reduction of the corresponding quinoline precursor.

General Synthetic Pathway

A common and effective method involves the catalytic hydrogenation of 5-chloroquinoline. This approach offers high yields and operational simplicity.

Caption: General synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline HCl.

Step-by-Step Synthesis Protocol

-

Reduction of 5-Chloroquinoline:

-

Dissolve 5-chloroquinoline in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 5-Chloro-1,2,3,4-tetrahydroquinoline.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Predicted Biological Activities and Investigational Rationale

Based on the extensive literature on structurally similar compounds, we can formulate several key hypotheses regarding the potential biological activities of this compound.

Potential as an Antimicrobial Agent

Hypothesis: The presence of the 5-chloro-quinoline moiety suggests potential activity against a range of bacterial and fungal pathogens, particularly Mycobacterium tuberculosis.

Rationale: The structurally related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), is a potent antimicrobial agent with demonstrated activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains.[6] Its MIC₅₀ and MIC₉₀ values are reported as 0.125 and 0.25 μg/ml, respectively.[6] Studies on 8-hydroxyquinoline derivatives indicate that a monochloro substitution at the 5-position results in supreme antibacterial activity.[5] The proposed mechanism for many 8-hydroxyquinolines involves the chelation of essential metal ions, thereby depriving microbes of vital nutrients.[6] While the target compound lacks the 8-hydroxy group, the 5-chloro-quinoline core itself is a critical pharmacophore that warrants investigation for antimicrobial effects.

Table 1: Antimicrobial Activity of Related Chloro-Quinoline Compounds

| Compound | Organism | Activity (MIC) | Reference |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 µg/mL | [6] |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Staphylococcus aureus | ≤5.58 µM (MIC₅₀) | [5] |

| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | - | [5] |

Potential as an Anticancer Agent

Hypothesis: this compound may exhibit cytotoxic activity against various cancer cell lines through the inhibition of critical signaling pathways, such as those mediated by kinases.

Rationale: The quinoline scaffold is a well-established pharmacophore in oncology.[3] Numerous quinoline-based molecules have been developed as kinase inhibitors, with several gaining FDA approval.[7] The chloro-substitution on the benzamide ring of some quinoline analogs is considered a critical feature for their biological activity.[8] For example, novel quinoline-chalcone derivatives have shown potent antiproliferative activity against human gastric, colon, and breast cancer cell lines, with IC₅₀ values in the low micromolar range.[9] Furthermore, certain 1,2,3,4-tetrahydroisoquinoline derivatives (an isomer of the target compound) have been designed as potent anticancer agents that target the NF-κB signaling pathway.[10]

Potential as a Kinase Inhibitor

Hypothesis: The compound may act as an inhibitor of one or more protein kinases involved in cell proliferation and survival.

Rationale: Kinase inhibition is a prominent mechanism of action for many quinoline-based anticancer drugs.[7] For example, AZD0530, a C-5-substituted anilinoquinazoline, is a potent and selective inhibitor of c-Src and Abl kinases.[11] The structural similarity of the target compound to known kinase inhibitors makes this a high-priority area for investigation. The amide linker and substitutions on the quinoline and benzamide rings in related compounds are known to be crucial for interaction with target proteins.[8]

Proposed Experimental Workflow for Biological Evaluation

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.

Caption: A tiered experimental workflow for biological characterization.

Tier 1: Primary Screening

This colorimetric assay is a robust, high-throughput method to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., a panel including breast, lung, colon, and leukemia cell lines) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, and Mycobacterium smegmatis as a surrogate for M. tuberculosis).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary Screening and Target Identification

If promising activity is observed in Tier 1, the following assays should be performed:

If the compound shows significant cytotoxicity, a broad panel kinase screen is warranted to identify potential protein targets. This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The assay measures the ability of the compound to inhibit the activity of a large number of purified kinases.

To determine if the cytotoxic effect is due to the induction of programmed cell death or cell cycle arrest, flow cytometry-based assays can be employed.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Tier 3: Mechanism of Action Studies

Should a specific kinase or pathway be identified, Western blotting can be used to confirm the compound's effect on the phosphorylation status of the target kinase and its downstream substrates.

Caption: A representative kinase signaling pathway potentially targeted.

Conclusion and Future Directions

While this compound is a compound with a currently unpublished biological activity profile, its structural features strongly suggest a high potential for pharmacological activity. The chloro-substituted tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules with demonstrated antimicrobial and anticancer properties. This guide provides a scientifically grounded, systematic framework for the comprehensive evaluation of this promising compound. The proposed tiered experimental workflow, from initial high-throughput screening to detailed mechanism of action studies, offers an efficient and robust strategy to uncover its therapeutic potential. The insights gained from such an investigation could pave the way for the development of a novel class of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bepls.com [bepls.com]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged tetrahydroquinoline scaffold, it holds potential for the development of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known and potential applications, with a focus on insights relevant to researchers and drug development professionals.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] This scaffold's rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Consequently, tetrahydroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of a chlorine substituent at the 5-position of the tetrahydroquinoline ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. This guide focuses specifically on the hydrochloride salt of 5-chloro-1,2,3,4-tetrahydroquinoline, a form that often enhances solubility and stability for research and pharmaceutical development.

Synthesis and Mechanistic Insights

The primary and most direct route for the synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding aromatic precursor, 5-chloroquinoline. This method is widely applicable for the reduction of quinoline derivatives.[2]

Key Synthetic Transformation: Catalytic Hydrogenation

The catalytic hydrogenation of 5-chloroquinoline involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact. This selective reduction is a critical step in accessing the tetrahydroquinoline scaffold.

Reaction Scheme:

References

An In-Depth Technical Guide to the Preliminary Screening of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous and multi-faceted process. A critical initial phase in this endeavor is the preliminary screening, which serves to characterize the fundamental physicochemical and biological properties of a candidate molecule. This guide provides a comprehensive technical framework for the preliminary screening of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound with a scaffold of interest in medicinal chemistry. The tetrahydroquinoline core is present in numerous biologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a chlorine atom at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making a thorough preliminary screening essential to ascertain its potential as a drug candidate.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow. We will delve into the "why" behind each experimental choice, ensuring a robust and reproducible preliminary assessment. The core tenets of this guide are built upon ensuring scientific integrity through a combination of physicochemical characterization and initial biological evaluation, providing a solid foundation for subsequent, more in-depth studies.

Part 1: Physicochemical Characterization: The Foundation of Druggability

A comprehensive understanding of a compound's physicochemical properties is paramount, as these characteristics profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[4][5] For this compound, the initial characterization should focus on identity, purity, solubility, and lipophilicity.

Identity and Purity Confirmation

Before embarking on any biological assays, it is imperative to confirm the identity and purity of the compound. This ensures that any observed activity is attributable to the target molecule and not to impurities.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₉H₁₁Cl₂N).[6][7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, with a target purity of ≥95% being a common standard in early drug discovery.

Solubility Assessment

A compound's solubility in aqueous and physiologically relevant media is a critical determinant of its bioavailability. Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity Determination (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter influencing a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and PBS (pH 7.4).

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Table 1: Summary of Physicochemical Properties of this compound

| Property | Method | Expected/Measured Value | Significance |

| Molecular Formula | Mass Spectrometry | C₉H₁₁Cl₂N | Confirms identity. |

| Molecular Weight | Mass Spectrometry | 204.10 g/mol [6][7] | Essential for concentration calculations. |

| Purity | HPLC | ≥95% | Ensures reliability of biological data. |

| Kinetic Solubility | Nephelometry | To be determined | Predicts potential for oral absorption. |

| LogD at pH 7.4 | Shake-Flask Method | To be determined | Influences membrane permeability and off-target effects. |

Part 2: Preliminary Biological Screening: Unveiling Therapeutic Potential

The initial biological screening aims to identify potential therapeutic activities and assess the compound's general cytotoxicity. The choice of assays should be guided by the known biological activities of similar tetrahydroquinoline derivatives.[1][8] Given their reported anticancer and kinase inhibitory potential, a logical starting point is to screen for cytotoxicity against cancer cell lines and inhibitory activity against a panel of kinases.

In-Vitro Cytotoxicity Screening

Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits toxic effects on cells.[9][10] This information is crucial for establishing a therapeutic window.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[11]

dot

Caption: Workflow for in-vitro cytotoxicity screening using the MTT assay.

In-Vitro Kinase Inhibition Screening

Given that many tetrahydroquinoline derivatives have shown activity against kinases, a broad-panel kinase screen is a valuable next step.[12] This can help identify potential molecular targets and guide further lead optimization.

Experimental Protocol: KinaseProfiler™ Assay

This is a commercially available service that provides a broad screening of a compound against a large panel of kinases.

-

Compound Submission: Submit a sample of this compound at a specified concentration (e.g., 10 µM).

-

Assay Performance: The service provider will perform radiometric or luminescence-based in-vitro kinase assays.[12][13] These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

-

Data Reporting: The results are typically reported as the percentage of inhibition of each kinase at the tested concentration.

dot

Caption: Logical flow for preliminary kinase inhibition screening.

Part 3: Early ADME-Tox Assessment: A Glimpse into In-Vivo Behavior

Early in-vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays can provide valuable insights into a compound's potential in-vivo behavior and help to identify potential liabilities early in the drug discovery process.[14][15][16]

Metabolic Stability Assessment

Evaluating a compound's stability in the presence of metabolic enzymes is crucial for predicting its in-vivo half-life.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate this compound with liver microsomes (human or rodent) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a critical safety screen.

Experimental Protocol: Automated Patch-Clamp Assay

This is typically performed by specialized contract research organizations (CROs).

-

Compound Application: Apply various concentrations of this compound to cells expressing the hERG channel.

-

Electrophysiological Recording: Measure the hERG channel current using an automated patch-clamp system.

-

Data Analysis: Determine the IC₅₀ value for hERG inhibition.

Table 2: Preliminary ADME-Tox Profile

| Assay | Endpoint | Desired Outcome | Rationale |

| Liver Microsomal Stability | In-vitro half-life (t₁/₂) | Moderate to high | Predicts in-vivo metabolic clearance. |

| hERG Inhibition | IC₅₀ | >10 µM | Reduces the risk of cardiotoxicity. |

Conclusion: Synthesizing the Data and Charting the Path Forward

The preliminary screening of this compound, as outlined in this guide, provides a robust initial assessment of its drug-like properties. The integration of physicochemical characterization with in-vitro biological and ADME-Tox assays allows for a holistic evaluation of the compound's potential.

A favorable outcome from this preliminary screen would be a compound that demonstrates:

-

Confirmed identity and high purity.

-

Acceptable aqueous solubility.

-

A LogD value within a "drug-like" range.

-

Potent and selective cytotoxicity against cancer cell lines.

-

Inhibition of specific kinases, suggesting a potential mechanism of action.

-

Reasonable metabolic stability.

-

A low risk of hERG-related cardiotoxicity.

The data generated from these studies will be instrumental in making informed decisions about whether to advance this compound into more extensive lead optimization and preclinical development. This structured and scientifically-driven approach to preliminary screening is fundamental to increasing the efficiency and success rate of the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE price,buy 5-CHLORO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE - chemicalbook [m.chemicalbook.com]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

- 15. marinbio.com [marinbio.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Application Notes & Protocols: The Pictet-Spengler Reaction for Tetrahydroquinoline Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a direct and efficient pathway for the synthesis of tetrahydroisoquinolines and their structural analogs, tetrahydroquinolines. This guide provides an in-depth exploration of the reaction's mechanism, its strategic applications in medicinal chemistry, and detailed, field-proven protocols for its successful implementation. We delve into the causality behind experimental choices, offer troubleshooting insights, and present methodologies for both classical and asymmetric synthesis, underscoring the reaction's versatility in constructing the privileged tetrahydroquinoline scaffold.

Theoretical Framework and Mechanistic Insights

The Pictet-Spengler Reaction: A Century of Innovation

First reported in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[1][2][3] This transformation is a special case of the more general Mannich reaction and has become indispensable in the synthesis of alkaloids and pharmacologically active compounds.[2] The synthesis of tetrahydroquinolines (THQs), while not the original application, is a logical and powerful extension of this methodology, typically employing an appropriately substituted aniline derivative.

The THQ core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities including anti-cancer, anti-HIV, anti-arrhythmic, and neurotropic properties.[4][5][6][7] The Pictet-Spengler reaction provides an atom-economical and convergent approach to this valuable heterocyclic system.[8]

The Driving Force: Unpacking the Reaction Mechanism

The reaction's efficacy is driven by the formation of a highly electrophilic iminium ion, which facilitates the key intramolecular cyclization step.[2] The mechanism proceeds through several distinct stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the condensation of the β-arylethylamine and a carbonyl compound to form a Schiff base (an imine). In the presence of an acid catalyst, the imine nitrogen is protonated, generating a highly reactive iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aryl ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution. This is a 6-endo-trig cyclization that temporarily disrupts the aromaticity of the ring.[9][10]

-

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroquinoline product.[9][10]

The nucleophilicity of the aromatic ring is a critical factor. Rings substituted with electron-donating groups (EDGs), such as alkoxy or hydroxyl groups, are more "activated" and undergo the reaction under milder conditions, often giving higher yields.[10] Conversely, less nucleophilic aromatic systems may require harsher conditions, such as higher temperatures and stronger acids (including superacids), to achieve good conversion.[2][11]

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Strategic Applications in Drug Discovery

The Pictet-Spengler reaction is not merely an academic curiosity; it is a workhorse in the synthesis of complex molecules with profound biological activity.

-

Total Synthesis of Natural Products: The reaction is a cornerstone in the total synthesis of numerous alkaloids and complex natural products.[3][12][13] Its ability to construct the core heterocyclic system in a single, often stereocontrolled, step makes it highly valuable.

-

Combinatorial Chemistry & Library Synthesis: The robustness and reliability of the Pictet-Spengler reaction have led to its successful adaptation for solid-phase synthesis.[2] This allows for the parallel synthesis of large libraries of tetrahydroquinoline derivatives, which can be screened for biological activity in high-throughput campaigns to identify new drug leads.[14]

-

Asymmetric Synthesis: The development of chiral catalysts, particularly Brønsted acids like TRIP and BINOL derivatives, has enabled highly enantioselective versions of the reaction.[8][15] This is critical in drug development, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

General Laboratory Workflow

A standardized workflow ensures reproducibility and successful outcomes.

Caption: Standardized workflow for synthesis and analysis.

Protocol 1: Classical Synthesis of a 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol details a standard procedure using a highly activated phenethylamine, which ensures a high yield under mild conditions.

-

Objective: To synthesize a model tetrahydroisoquinoline via a classical acid-catalyzed Pictet-Spengler reaction.

-

Materials:

-

3,4-Dimethoxyphenethylamine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Trifluoroacetic acid (TFA) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4-dimethoxyphenethylamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add benzaldehyde (1.1 eq) to the solution and stir for 5 minutes at room temperature. A slight excess of the aldehyde ensures complete consumption of the limiting amine starting material.[10]

-

Catalysis: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise. The acid protonates the initially formed imine, creating the reactive iminium ion necessary for cyclization.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material and the appearance of a new, typically lower Rf, product spot.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification Prelude: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tetrahydroisoquinoline product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 2: Asymmetric Synthesis using a Chiral Brønsted Acid Catalyst

This advanced protocol demonstrates how to achieve enantioselectivity, a critical requirement for synthesizing pharmaceutical compounds.

-

Objective: To synthesize an enantioenriched tetrahydroquinoline derivative using a chiral phosphoric acid catalyst.

-

Materials:

-

Appropriate N-protected β-arylethylamine (1.0 eq)

-

Aldehyde (1.5 eq)

-

(R)-TRIP (a chiral phosphoric acid) (0.1 eq, 10 mol%)

-

Toluene, anhydrous

-

Molecular sieves (4 Å)

-

-

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the N-protected β-arylethylamine (1.0 eq) and the chiral catalyst (R)-TRIP (0.1 eq). The molecular sieves are crucial for sequestering any trace water that could hydrolyze the iminium intermediate or deactivate the catalyst.

-

Inert Atmosphere: Seal the tube and purge with an inert atmosphere (N₂ or Argon).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the aldehyde (1.5 eq).

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours. Temperature control is critical for achieving high enantioselectivity.

-

Monitoring & Workup: Monitor the reaction by chiral HPLC or TLC. Once complete, quench the reaction by adding a small amount of triethylamine and concentrate the mixture directly onto silica gel.

-

Purification: Purify by flash column chromatography.

-

Analysis: Characterize the product by NMR and HRMS. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

-

Data Summary and Troubleshooting

Table 1: Representative Pictet-Spengler Reaction Parameters

| Entry | β-Arylethylamine Substrate | Carbonyl | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenethylamine | Dimethoxymethane | HCl | - | Reflux | Moderate | [2][3] |

| 2 | 3,4-Dimethoxyphenethylamine | Benzaldehyde | TFA | DCM | RT | >80% | [14] |

| 3 | Tryptamine | Various Aldehydes | (R)-TRIP (10 mol%) | Toluene | 40 | 53-99% | [16] |

| 4 | N-Carbamoyl Dopamine | Various Aldehydes | IDPi Catalyst | Toluene | 50 | High | [8] |

Field-Proven Insights & Troubleshooting

-

Problem: Low or No Yield.

-

Cause: The aromatic ring may be insufficiently nucleophilic (deactivated).

-

Solution: Increase the reaction temperature or use a stronger acid catalyst (e.g., move from TFA to a superacid system for challenging substrates).[11] Ensure all reagents are pure and solvents are anhydrous.

-

-

Problem: Formation of Side Products.

-

Cause: The imine or iminium ion may be unstable, leading to decomposition or polymerization.

-

Solution: Use a slight excess of the more stable carbonyl component to ensure the amine is consumed quickly.[10] Consider a two-step procedure where the Schiff base is pre-formed and isolated before being subjected to the acid-catalyzed cyclization.[10]

-

-

Problem: Low Enantioselectivity (in Asymmetric Reactions).

-

Cause: Presence of water, incorrect catalyst loading, or non-optimal temperature.

-

Solution: Ensure strictly anhydrous conditions using flame-dried glassware, dry solvents, and molecular sieves. Optimize catalyst loading and screen different solvents and temperatures, as these parameters can have a profound impact on stereochemical outcomes.

-

References

- 1. organicreactions.org [organicreactions.org]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

The Strategic Application of 5-Chloro-1,2,3,4-tetrahydroquinoline Hydrochloride in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, fused-ring structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with a wide array of biological targets. The introduction of a chlorine atom at the 5-position of the THQ skeleton, yielding 5-Chloro-1,2,3,4-tetrahydroquinoline, offers a nuanced yet powerful tool for modulating the physicochemical and pharmacological properties of resulting derivatives. This halogen substitution can significantly influence lipophilicity, metabolic stability, and binding interactions with target proteins, making it a key point of interest in rational drug design.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride as a versatile building block in the synthesis of novel therapeutic agents. We will delve into its synthetic utility, explore the rationale behind its application, and provide detailed protocols for its derivatization, underpinned by a foundation of scientific integrity and practical insights.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 90562-33-7 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁Cl₂N | --INVALID-LINK-- |

| Molecular Weight | 204.10 g/mol | --INVALID-LINK-- |

| Storage | Room temperature, under an inert atmosphere (e.g., nitrogen) | --INVALID-LINK-- |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for many synthetic transformations. For reactions requiring the free base, a simple neutralization step with a suitable base is necessary.

Medicinal Chemistry Rationale: The Significance of the 5-Chloro Substituent

The strategic placement of a chlorine atom at the 5-position of the tetrahydroquinoline ring system can profoundly impact the biological activity of its derivatives. While extensive structure-activity relationship (SAR) studies specifically on 5-chloro-THQ derivatives are not widely published, we can extrapolate from the broader knowledge of halogenated aromatic compounds in medicinal chemistry.

-

Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets. This is a critical parameter in determining the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation compared to a C-H bond. This can lead to an increased half-life of the compound in vivo.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the secondary amine in the tetrahydroquinoline ring, affecting its ionization state at physiological pH and its ability to form ionic bonds with biological targets.

-

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site. This can provide an additional anchoring point and contribute to enhanced binding affinity and selectivity.

Derivatives of the broader tetrahydroquinoline and tetrahydroisoquinoline classes have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer Activity: Tetrahydroquinoline derivatives have been investigated as inhibitors of various cancer-related targets.[2] For instance, certain derivatives have shown potent activity against colon cancer cell lines.[3]

-